2-Biphenyl-4-yl-piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

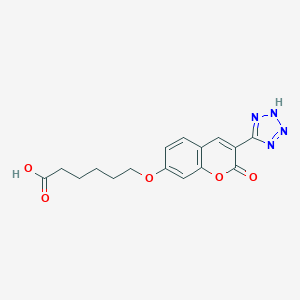

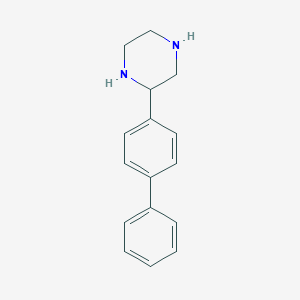

Übersicht

Beschreibung

2-Biphenyl-4-yl-piperazine is a structural framework found in various pharmacologically active compounds. It is linked to potential antipsychotic activity and has been evaluated for its interactions with dopamine and serotonin receptors, contributing to its importance in medicinal chemistry research.

Synthesis Analysis

The synthesis of 2-Biphenyl-4-yl-piperazine derivatives involves several steps, including the design and synthesis of compounds with biphenyl moieties linked to aryl piperazine. These derivatives have shown considerable anti-dopaminergic and anti-serotonergic activity in behavioral models, indicating their potential as antipsychotic agents. Notably, certain derivatives exhibit an impressive antipsychotic profile with lower potency for catalepsy induction, supported by docking studies in designing compounds with a homology model of the human dopamine D2 receptor (Bhosale et al., 2014).

Wissenschaftliche Forschungsanwendungen

Antipsychotic Properties

- A study designed biphenyl moiety linked with aryl piperazine and synthesized derivatives for evaluating their antipsychotic activity. These compounds exhibited significant anti-dopaminergic and anti-serotonergic activity. Two derivatives showed a notable antipsychotic profile with lower potency for catalepsy induction, aligning well with the docking study in designing compounds for the human dopamine D2 receptor (Bhosale et al., 2014).

Antibacterial Activity

- Research demonstrated that a compound from a chemical library selectively killed bacterial persisters tolerant to antibiotic treatment but did not affect normal antibiotic-sensitive cells. This compound led persisters to antibiotic-induced cell death by reverting them to antibiotic-sensitive cells, representing a novel approach to eradicating bacterial persisters (Kim et al., 2011).

Antidepressant and Anxiolytic Activity

- Novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine were synthesized and evaluated. These compounds showed significant antidepressant and anxiolytic activities, reducing the duration of immobility times and demonstrating notable antianxiety effects (Kumar et al., 2017).

Antitumor Activity

- A series of 1,2,4-triazine derivatives bearing piperazine amide moiety were investigated for their anticancer activities against breast cancer cells. Some compounds exhibited promising antiproliferative agents, comparable to the efficacy of cisplatin (Yurttaş et al., 2014).

Flame Retardant Application

- Piperazine-phosphonates derivatives were investigated for flame retardant application on cotton fabric. The thermal decomposition of cotton fabric treated with these derivatives was studied, revealing distinct details in the thermal degradation process when applied with these additives (Nguyen et al., 2014).

Insecticide Development

- Research explored using PAPP, a 5-HT(1A) agonist, as a lead compound for new insecticides. A series of derivatives were synthesized and showed growth-inhibiting activities or larvicidal activities against armyworm (Cai et al., 2010).

Anticancer Evaluation

- Polyfunctional substituted 1,3-thiazoles with a piperazine substituent showed significant anticancer activity, suggesting their potential as effective anticancer agents (Turov, 2020).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(4-phenylphenyl)piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2/c1-2-4-13(5-3-1)14-6-8-15(9-7-14)16-12-17-10-11-18-16/h1-9,16-18H,10-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUINYTMXFWCKTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CC=C(C=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378058 |

Source

|

| Record name | 2-Biphenyl-4-yl-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Biphenyl-4-yl-piperazine | |

CAS RN |

105242-10-2 |

Source

|

| Record name | 2-Biphenyl-4-yl-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate](/img/structure/B10164.png)

![(3R)-3-Methyl-4-[(tetrahydro-2H-pyran-2-YL)oxy]-butanenitrile](/img/structure/B10173.png)

![(2,2-Dimethyl-[1,3]dioxolan-4-YL)-hydroxy-acetic acid ethyl ester](/img/structure/B10174.png)

![4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate](/img/structure/B10187.png)